Conformational Complexity: 16 Conformers for Cycloheptanone vs. 4–5 for Smaller-Ring Analogs
A computational conformational search at the MM level with (S) absolute configuration at C3 identified 4 low-energy conformers for (S)-3-phenylcyclopentanone, 5 for (S)-3-phenylcyclohexanone, and 16 for (S)-3-phenylcycloheptanone, all within a 10 kcal/mol window [1]. This nearly 4-fold increase in accessible conformational states for the cycloheptanone derivative arises from the greater flexibility of the seven-membered ring, which allows multiple ring-twist and phenyl axial/equatorial orientations not available in the smaller-ring systems [1].
| Evidence Dimension | Number of low-energy conformers (within 10 kcal/mol) |
|---|---|
| Target Compound Data | 16 conformers |
| Comparator Or Baseline | (S)-3-phenylcyclopentanone: 4 conformers; (S)-3-phenylcyclohexanone: 5 conformers |
| Quantified Difference | 4× more conformers than cyclopentanone; 3.2× more than cyclohexanone |
| Conditions | MM-based conformational analysis with (S)-AC at C3; conformers within 10 kcal/mol of global minimum |
Why This Matters
For applications requiring a flexible chiral scaffold—such as catalyst design, foldamer synthesis, or probing conformational effects in medicinal chemistry—the cycloheptanone derivative offers a unique and quantifiably richer stereochemical space than its smaller-ring analogs.
- [1] Scafato, P.; Caprioli, F.; Pisani, L.; Padula, D.; Santoro, F.; Mazzeo, G.; Abbate, S.; Lebon, F.; Longhi, G. Combined use of three forms of chiroptical spectroscopies in the study of the absolute configuration and conformational properties of 3-phenylcyclopentanone, 3-phenylcyclohexanone, and 3-phenylcycloheptanone. Tetrahedron 2013, 69 (50), 10752–10762. View Source
